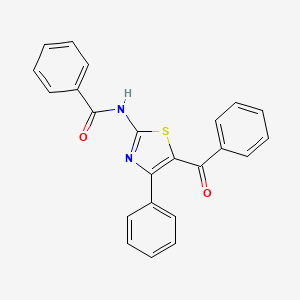

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Overview

Description

“N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

The synthesis of thiazole derivatives involves various reactions. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The solid was gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The thiazole ring is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Drug Discovery

1,2,3-Triazoles have gained prominence in drug discovery due to their structural versatility and biological activity. Researchers explore their potential as pharmacophores or scaffolds for novel drug candidates. The 1,2,3-triazole core has been incorporated into various drugs, including anticonvulsants, antibiotics, and anticancer agents .

Organic Synthesis

The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist for preparing this scaffold, such as the popular click chemistry approach. Researchers continue to develop facile and straightforward methods to access 1,2,3-triazoles for use in organic synthesis .

Supramolecular Chemistry

1,2,3-Triazoles exhibit high chemical stability and aromatic character, making them valuable building blocks in supramolecular chemistry. They participate in host-guest interactions, self-assembly, and coordination chemistry. Their ability to form hydrogen bonds contributes to their utility in this field .

Chemical Biology

Researchers explore 1,2,3-triazoles as bioconjugation tools. These compounds can be functionalized and attached to biomolecules (e.g., proteins, nucleic acids) for labeling, imaging, and targeted drug delivery. Their biocompatibility and diverse reactivity make them attractive in chemical biology applications .

Fluorescent Imaging

1,2,3-Triazoles can serve as fluorescent probes due to their inherent fluorescence properties. Researchers design triazole-based fluorophores for cellular imaging, biosensing, and tracking specific molecular events within living systems .

Materials Science

The incorporation of 1,2,3-triazoles into polymers and materials enhances their properties. Triazole-containing polymers exhibit improved mechanical strength, thermal stability, and chemical resistance. Researchers investigate their use in coatings, adhesives, and nanomaterials .

Future Directions

Mechanism of Action

Target of Action

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis . The primary target of these compounds is the enzyme DprE1, which is crucial for the survival of M. tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the bacteria, leading to its death

Biochemical Pathways

The inhibition of DprE1 disrupts the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacteria .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may affect the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the compound’s action is the death of M. tuberculosis . By inhibiting DprE1 and disrupting the biosynthesis of arabinogalactan, the compound compromises the integrity of the bacterial cell wall, leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide. For instance, the compound’s solubility properties suggest that it may be more effective in alcohol or ether environments compared to water Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s stability and efficacy

properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O2S/c26-20(17-12-6-2-7-13-17)21-19(16-10-4-1-5-11-16)24-23(28-21)25-22(27)18-14-8-3-9-15-18/h1-15H,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQHQQZQXRSVDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3258457.png)

![7-Methylbenzo[d]thiazole](/img/structure/B3258459.png)

![Tetrachlorotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene, mixed isomers](/img/structure/B3258493.png)

![5-tert-butyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B3258511.png)

![Spiro[3.3]heptane-2,6-diamine](/img/structure/B3258516.png)

![2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid](/img/structure/B3258522.png)